molecular formula C12H11NO B072062 2-Amino-4-phenylphenol CAS No. 1134-36-7

2-Amino-4-phenylphenol

Cat. No. B072062
CAS RN: 1134-36-7
M. Wt: 185.22 g/mol
InChI Key: IGIDZGNPFWGICD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Amino-4-phenylphenol often involves Schiff base reduction routes or reactions with 1,4-di(2-thienyl)-1,4-butanedione and 4-aminophenol. These methods produce compounds with significant potential in azo dye and dithiocarbamate synthesis (Ajibade & Andrew, 2021), (Kaya & Aydın, 2012).

Molecular Structure Analysis

Molecular structures of compounds synthesized from 2-Amino-4-phenylphenol derivatives are characterized by various spectroscopic techniques, including FT-IR, UV–vis, and NMR. These compounds often crystallize in orthorhombic or monoclinic systems and exhibit intermolecular hydrogen bonding, contributing to their stability and potential application in material science (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

2-Amino-4-phenylphenol and its derivatives participate in various chemical reactions, including oxidative polycondensation, which leads to the formation of polymers with significant antimicrobial properties and thermal stability. These reactions are crucial for developing materials with specific functionalities (Baran et al., 2015).

Physical Properties Analysis

The physical properties of 2-Amino-4-phenylphenol derivatives, such as thermal degradation behavior and molecular weight, are characterized by techniques like TG–DTA and gel permeation chromatography. These analyses are essential for understanding the material's stability and suitability for various applications (Baran et al., 2015).

Chemical Properties Analysis

Electrochemical polymerization and oxidative polycondensation are key reactions for synthesizing phenol-based polymers from 2-Amino-4-phenylphenol derivatives. These reactions produce compounds with potential applications in electronic devices due to their electrical conductivity and semiconductor properties (Kaya & Aydın, 2012).

Scientific Research Applications

Analytical Chemistry Applications

  • Improving Colorimetric Methods : The study by Rhine et al. (1998) investigated colorimetric methods based on the Berthelot reaction, commonly used for quantifying NH4-N in environmental samples. They explored alternatives to phenol and salicylate, with 2-phenylphenol (a derivative of 2-Amino-4-phenylphenol) showing promise as a more accurate chromogenic substrate, leading to methods with improved sensitivity and reduced interferences (Rhine, Mulvaney, Pratt, & Sims, 1998).

Biomedical Research

  • Nitric Oxide Donor in Medicinal Chemistry : Medana et al. (1994) explored 4-Phenyl-3-furoxancarbonitrile, a compound related to 2-Amino-4-phenylphenol, as a nitric oxide donor. This compound shows potential in activating soluble guanylate cyclase and has vasodilatory effects, indicating its relevance in cardiovascular therapies (Medana, Ermondi, Fruttero, Di Stilo, Ferretti, & Gasco, 1994).

  • DNA Interaction and Antimicrobial Activities : Rafique et al. (2022) synthesized 4-aminophenol derivatives (related to 2-Amino-4-phenylphenol) and evaluated their antimicrobial and antidiabetic activities. These compounds displayed significant interactions with human DNA, suggesting potential as anticancer agents (Rafique, Kalsoom, Sajini, Ismail, & Iqbal, 2022).

Material Science and Electrochemistry

  • Electrooxidation and Film Formation : Menezes and Maia (2006) studied the electrooxidation of p-aminophenol (a structural analog of 2-Amino-4-phenylphenol) and its ability to form films in aqueous media. This research is significant in understanding the material properties and potential applications in electrochemical coatings and sensors (Menezes & Maia, 2006).

  • Pseudocapacitance Performance in Supercapacitors : Kowsari et al. (2019) explored the use of poly ortho aminophenol, a derivative of 2-Amino-4-phenylphenol, in supercapacitors. The study showed enhanced pseudocapacitance performance, indicating its potential in energy storage applications (Kowsari, Ehsani, Assadi, Safari, & Sajedi, 2019).

Safety And Hazards

2-Amino-4-phenylphenol is classified as Acute Tox. 4 Dermal - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting .

properties

IUPAC Name

2-amino-4-phenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIDZGNPFWGICD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061553
Record name [1,1'-Biphenyl]-4-ol, 3-amino-
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Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Amino-4-phenylphenol

CAS RN

1134-36-7
Record name 2-Amino-4-phenylphenol
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Record name 2-Amino-4-phenylphenol
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Record name [1,1'-Biphenyl]-4-ol, 3-amino-
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Record name [1,1'-Biphenyl]-4-ol, 3-amino-
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Record name 3-aminobiphenyl-4-ol
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Record name 2-AMINO-4-PHENYLPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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